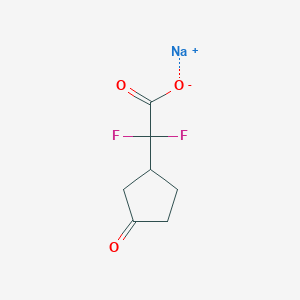
Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate is a chemical compound with the CAS Number: 2408965-73-9 . It is a hygroscopic powder that is very soluble in water . The compound is stored at a temperature of 4°C and is usually available in a powdered form .
Synthesis Analysis
The synthesis of difluoro compounds like this compound often involves the use of difluorocarbenes . Difluorocarbenes are generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na . These difluorocarbenes can react with (thio)carbonyl compounds and silyl dienol ethers to provide a wide variety of products .Molecular Structure Analysis
The IUPAC name for this compound is sodium 2,2-difluoro-2-(tetrahydrofuran-3-yl)acetate . The InChI code for this compound is 1S/C6H8F2O3.Na/c7-6(8,5(9)10)4-1-2-11-3-4;/h4H,1-3H2,(H,9,10);/q;+1/p-1 . The molecular weight of the compound is 188.11 .Physical And Chemical Properties Analysis
This compound is a hygroscopic powder that is very soluble in water . It is stored at a temperature of 4°C . The compound has a molecular weight of 188.11 .Wirkmechanismus
The mechanism of action of Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate involves the inhibition of enzymes that are involved in various biochemical processes. This compound binds to the active site of the enzyme, preventing it from carrying out its normal function. This results in the accumulation of certain molecules, leading to physiological effects that can be studied in the laboratory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific enzyme that it inhibits. For example, inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, resulting in muscle spasms and convulsions. However, this compound can also have beneficial effects, such as the inhibition of tumor growth in certain cancer types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate in lab experiments is its specificity for certain enzymes, allowing for targeted inhibition and study of their effects. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound is its potential toxicity, which can lead to adverse effects on cell viability and overall experimental outcomes.
Zukünftige Richtungen
There are numerous future directions for research involving Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate. One potential application is in the development of new drugs and therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used in the study of enzyme kinetics and mechanisms, providing insights into the underlying biochemical processes. Finally, this compound could be used in the development of new analytical techniques for the detection and quantification of specific enzymes in biological samples.
Synthesemethoden
The synthesis of Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate involves the reaction of cyclopentanone with sodium fluoride and ethyl chloroacetate. The reaction is carried out under specific conditions, including the use of a solvent and a catalyst, to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate has been used in various scientific research studies due to its potential applications in different fields. In biochemistry, this compound has been used to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This compound has also been used in the development of new drugs and therapies, particularly in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O3.Na/c8-7(9,6(11)12)4-1-2-5(10)3-4;/h4H,1-3H2,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWQJAOIGNYOHB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(C(=O)[O-])(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
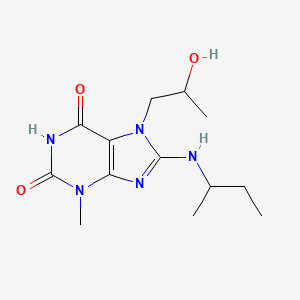

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,2-dimethylbenzimidazole](/img/structure/B2952159.png)
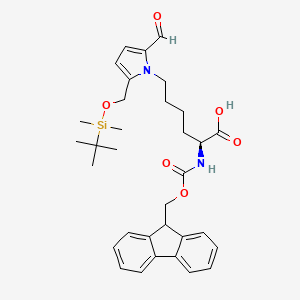
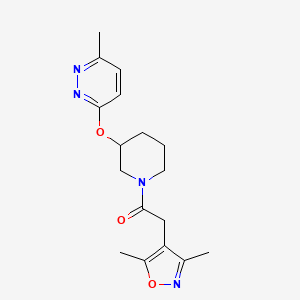
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2952163.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2952164.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2952165.png)
![4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2952167.png)
![1-Chloro-2-[(4-propan-2-ylphenoxy)methyl]benzene](/img/structure/B2952168.png)
![5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2952169.png)
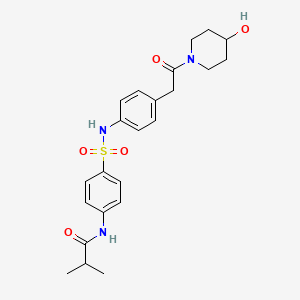
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2952173.png)
![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2952179.png)
